

A Comparative Analysis of Sarafloxacin Hydrochloride and Other Quinolones Against *Pseudomonas aeruginosa*

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Compound of Interest

Compound Name: *Sarafloxacin Hydrochloride*

Cat. No.: *B211896*

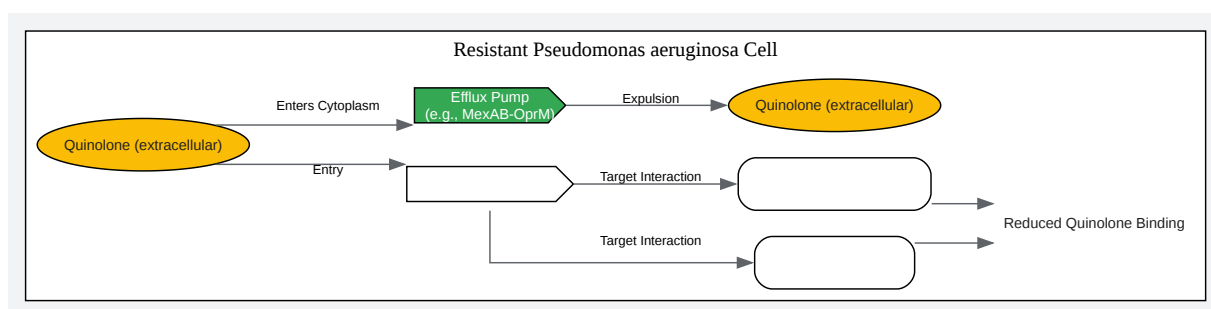
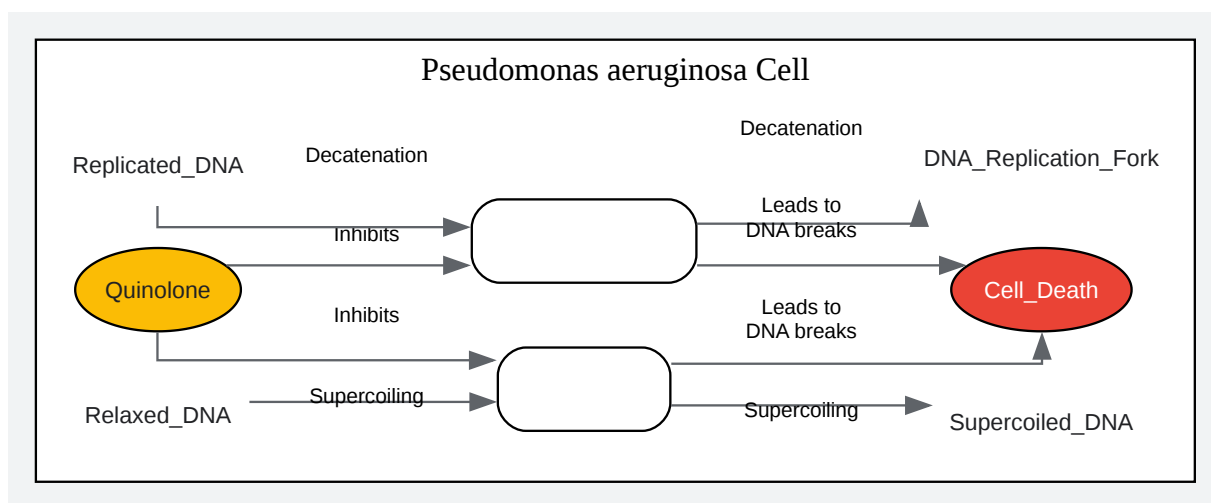
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Pseudomonas aeruginosa remains a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Quinolones, a class of synthetic broad-spectrum antimicrobial agents, have been a critical component in the therapeutic arsenal against this bacterium. This guide provides an objective comparison of the in vitro efficacy of **sarafloxacin hydrochloride** against other prominent quinolones—ciprofloxacin, levofloxacin, and enrofloxacin—for inhibiting *P. aeruginosa*. The comparison is supported by experimental data and detailed methodologies to assist researchers in their ongoing efforts to combat this challenging pathogen.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (encoded by *gyrA* and *gyrB*) and topoisomerase IV (encoded by *parC* and *parE*). [1] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, fluoroquinolones trap the enzymes, leading to breaks in the bacterial chromosome and ultimately cell death.[2] **Sarafloxacin hydrochloride**, as a member of the fluoroquinolone class, shares this mechanism of action.[2][3]



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